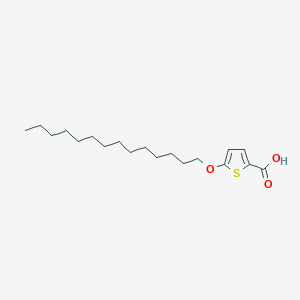
1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)ethanamine is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a pyridylmethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)ethanamine typically involves the reaction of 4-bromoacetophenone with pyridine-3-carboxaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to certain biological targets, while the pyridylmethylamine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Brorphine: A piperidine benzimidazolone derivative with a similar bromophenyl group.
Bezafibrate: A fibrate drug with a bromophenyl group but different overall structure.
Uniqueness
1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)ethanamine is unique due to its combination of a bromophenyl group with a pyridylmethylamine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for further research and development .
Propriétés
Formule moléculaire |
C14H15BrN2 |
|---|---|
Poids moléculaire |
291.19 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H15BrN2/c1-11(13-4-6-14(15)7-5-13)17-10-12-3-2-8-16-9-12/h2-9,11,17H,10H2,1H3 |
Clé InChI |
KMDXHWCQNLFPAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)Br)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Methoxy-phenyl)-piperazin-1-ylmethyl]-1H-benzoimidazole](/img/structure/B8532705.png)


![2-(2-methoxyphenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B8532716.png)
![2-Ethyl 6-hydroxybenzo[b]thiophene](/img/structure/B8532722.png)



![n-[4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]-2-pyridyl]acetamide dihydrochloride](/img/structure/B8532752.png)


![{[4-(Methanesulfinyl)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B8532775.png)

